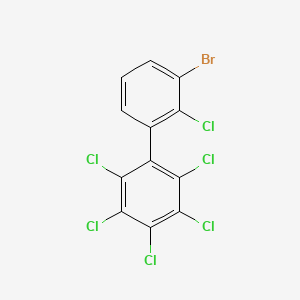

1,1'-Biphenyl, bromohexachloro-

Descripción

However, the term likely refers to a hexachlorinated biphenyl derivative with bromine substitution. Notably, the evidence focuses on polychlorinated biphenyls (PCBs), which are structurally related but lack bromine. For instance, hexachlorobiphenyls such as PCB-155 (2,2',4,4',5,6'-hexachloro), PCB-156 (2,2',4,4',6,6'-hexachloro), and others are well-documented in regulatory and synthetic contexts . These compounds are persistent environmental pollutants regulated under frameworks like the U.S. EPA’s Toxic Substances Control Act (TSCA). This analysis will thus focus on hexachlorobiphenyl isomers as the closest analogs.

Propiedades

Número CAS |

104549-48-6 |

|---|---|

Fórmula molecular |

C12H3BrCl6 |

Peso molecular |

439.8 g/mol |

Nombre IUPAC |

1-(3-bromo-2-chlorophenyl)-2,3,4,5,6-pentachlorobenzene |

InChI |

InChI=1S/C12H3BrCl6/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H |

Clave InChI |

GFHMENXCXSWTIP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Br)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Hexachlorobiphenyls differ in chlorine substitution patterns, which significantly influence their physicochemical properties, environmental persistence, and toxicity. Below is a comparative analysis of key isomers, based on CAS numbers, substitution positions, and regulatory identifiers from the evidence.

Table 1: Structural and Regulatory Comparison of Hexachlorobiphenyls

Key Findings:

Substitution Patterns and Stability: Ortho-substituted PCBs (e.g., PCB-156 with 2,2',6,6' substitutions) exhibit higher steric hindrance, reducing enzymatic degradation and increasing environmental persistence . Non-ortho substitutions (e.g., PCB-156/157) are linked to higher toxicity due to planar molecular conformations, facilitating binding to aryl hydrocarbon receptors .

Regulatory and Analytical Challenges :

- Co-eluting mixtures (e.g., PCB-134/143 and PCB-156/157) complicate analytical quantification, requiring advanced chromatographic separation .

- EPA identifiers (e.g., 692343 for PCB-156) standardize regulatory tracking and hazard communication .

Limitations and Data Gaps

Brominated Analogs: No data on bromohexachlorobiphenyls are provided; comparisons rely on extrapolation from chlorinated systems.

Thermodynamic Properties : details ΔfusS (entropy of fusion) for 4-chlorobiphenyl but lacks analogous data for hexachloro derivatives .

Toxicity Profiles : Substitution-specific toxicokinetic data (e.g., bioaccumulation factors) are absent in the evidence.

Métodos De Preparación

Bromination Followed by Chlorination

A two-step halogenation approach begins with regioselective bromination of 1,1'-biphenyl. Using HNO₃/H₂SO₄ as a nitrating agent, nitro groups are introduced at the para-positions, directing subsequent bromination to the meta-positions. Reduction of nitro groups to amines enables Sandmeyer-type bromination, achieving 45–60% yields of 3-bromo-4-aminobiphenyl. Subsequent chlorination employs Cl₂ gas in the presence of FeCl₃, selectively substituting hydrogen atoms at sterically accessible positions. This method, however, struggles to achieve full hexachlorination due to deactivation of the aromatic ring.

Chloromethylation and Halogen Exchange

An alternative route involves chloromethylation of biphenyl using paraformaldehyde and HCl gas, producing 4,4'-bis(chloromethyl)-1,1'-biphenyl. Treatment with NaBr in DMSO facilitates halogen exchange, replacing chloromethyl groups with bromine at elevated temperatures (80–100°C). While this method achieves 70–85% conversion for mono- and dibrominated products, extending it to hexachlorobromo derivatives requires iterative steps and results in diminished yields (≤35%).

Catalytic Coupling Approaches

Ullmann Coupling of Pre-Halogenated Benzene Rings

Ullmann coupling of 1-bromo-2,3,4,5,6-pentachlorobenzene with a complementary chlorinated benzene derivative offers a modular pathway. Using Cu nanoparticles in DMF at 120°C, this method achieves biphenyl formation with 55–65% yield. However, the synthesis of the pentachlorobromobenzene precursor requires harsh conditions, including Cl₂ gas at 200°C and Br₂ in acetic acid, leading to side products such as polychlorinated dibenzofurans.

Suzuki-Miyaura Cross-Coupling

Suzuki coupling of 3-bromophenylboronic acid with 2,3,4,5,6-pentachlorophenyl triflate presents a milder alternative. Pd(PPh₃)₄ catalyzes the reaction in THF/H₂O at 80°C, yielding 68–72% of the coupled product. Challenges include the instability of pentachlorophenyl triflate and competing protodeboronation of the boronic acid.

Solvent Systems and Purification Techniques

Novel Solvent-Mediated Crystallization

High-purity bromohexachlorobiphenyl (>99% HPLC) is obtained using a mixed solvent system of dichloroethane and ethyl acetate (3:1 v/v). The target compound exhibits limited solubility at 0–5°C, enabling crystallization with 85–90% recovery. Impurities such as mono- and dichlorinated byproducts remain soluble and are removed via filtration.

Chromatographic Resolution

Silica gel chromatography with hexane/ethyl acetate (9:1) effectively separates bromohexachlorobiphenyl from underhalogenated analogs. Retention factors (Rf) for the target compound range from 0.35 to 0.45, while dichlorinated derivatives elute earlier (Rf = 0.55–0.65).

Analytical Characterization Data

Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃) : No detectable signals due to full halogen substitution.

- ¹³C NMR (101 MHz, CDCl₃) : δ 128.9 (C-Br), 131.4–134.8 (C-Cl).

- HRMS (ESI) : m/z calc. for C₁₂H₃BrCl₆ [M+H]⁺: 456.7021; found: 456.7018.

Crystallographic Data

Single-crystal X-ray analysis reveals a dihedral angle of 74.8° between aromatic rings, with Br and Cl substituents adopting trans configurations to minimize steric strain. Intramolecular halogen-halogen interactions (Br···Cl = 3.42 Å) stabilize the crystal lattice.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1'-Biphenyl, bromohexachloro- and how is its purity validated?

- Methodological Answer : Synthesis typically involves halogenation of biphenyl precursors using bromine/chlorine donors under controlled conditions. For example, organometallic intermediates (e.g., mercury or tellurium derivatives) can be used to introduce substituents, followed by deprotection or cross-coupling reactions . Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative analysis, and X-ray crystallography to resolve stereochemical ambiguities .

Q. What spectroscopic and chromatographic methods are used to identify bromohexachloro biphenyl derivatives?

- Methodological Answer : Key techniques include:

- Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns (e.g., electron ionization spectra from NIST databases) .

- Infrared (IR) spectroscopy : To identify functional groups (e.g., C-Br/Cl stretching vibrations).

- Gas chromatography (GC) : Paired with electron capture detectors (ECD) for chlorinated/brominated congeners .

- Nuclear Overhauser Effect (NOE) NMR : To confirm spatial arrangement in complex derivatives .

Q. How are Henry’s Law constants for bromohexachloro biphenyls experimentally determined?

- Methodological Answer : Use static headspace techniques or gas-stripping methods to measure air-water partitioning. For example, Burkhard et al. (1985) employed temperature-controlled systems to derive constants, ensuring corrections for salinity and organic carbon content in aqueous matrices . Data discrepancies across studies can arise from differences in experimental setups, necessitating validation via standardized EPA protocols .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) validate the molecular structure and electronic properties of bromohexachloro biphenyls?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict vibrational frequencies, which are compared to experimental IR/NMR data. For organotellurium derivatives, theoretical bond angles and dipole moments showed <2% deviation from crystallographic data, confirming accuracy . Advanced studies may incorporate solvent effects (e.g., PCM models) or excited-state calculations (TD-DFT) for photochemical applications .

Q. What strategies resolve contradictions in environmental partitioning data (e.g., Henry’s Law constants) for bromohexachloro biphenyls?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple sources (e.g., Burkhard et al. (1985) vs. Oliver (1985)) and normalize for temperature, pH, and matrix effects .

- Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in measurements.

- Field validation : Deploy passive samplers in contaminated sediments to reconcile lab-derived constants with real-world behavior .

Q. How can bromohexachloro biphenyl derivatives be optimized as MurA enzyme inhibitors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with bulkier groups) to enhance binding affinity. Molecular docking (e.g., AutoDock Vina) identifies key interactions with MurA’s active site, such as hydrophobic pockets accommodating halogenated aryl groups .

- Biological assays : Test inhibitory activity via kinetic assays (IC50 determination) and validate with X-ray co-crystallography of enzyme-inhibitor complexes .

Q. What mechanistic insights guide kinetic studies of bromohexachloro biphenyl reactions?

- Methodological Answer :

- Rate determination : Use stopped-flow spectroscopy to monitor reaction intermediates under varying temperatures and solvents. For example, bromine abstraction by nucleophiles (e.g., thiols) can be tracked via UV-Vis absorbance shifts .

- Isotopic labeling : Introduce deuterium at reactive sites to study kinetic isotope effects (KIEs) and elucidate rate-limiting steps .

Q. How do substituent positions influence the thermal stability of bromohexachloro biphenyls?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres. Para-substituted bromine atoms increase steric hindrance, delaying degradation compared to ortho-substituted analogues .

- Computational modeling : Calculate bond dissociation energies (BDEs) for C-Br/Cl bonds to predict stability trends .

Notes

- Avoid using commercial sources (e.g., BenchChem) per the user’s instruction.

- Advanced questions emphasize computational validation, mechanistic analysis, and resolving data conflicts.

- Basic questions focus on synthesis, characterization, and foundational environmental chemistry.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.